molecular formula C8H9BFNO2 B14085058 (6-Cyclopropyl-2-fluoropyridin-3-yl)boronic acid

(6-Cyclopropyl-2-fluoropyridin-3-yl)boronic acid

Cat. No.: B14085058
M. Wt: 180.97 g/mol
InChI Key: WHDOQSWAYJVWBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclopropyl-2-fluoropyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium- or rhodium-catalyzed C-H or C-F borylation of pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Cyclopropyl-2-fluoropyridin-3-yl)boronic acid is unique due to the combination of the cyclopropyl group, fluorine atom, and boronic acid moiety on a pyridine ring. This unique structure imparts specific reactivity and binding properties, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C8H9BFNO2

Molecular Weight

180.97 g/mol

IUPAC Name

(6-cyclopropyl-2-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C8H9BFNO2/c10-8-6(9(12)13)3-4-7(11-8)5-1-2-5/h3-5,12-13H,1-2H2

InChI Key

WHDOQSWAYJVWBZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)C2CC2)F)(O)O

Origin of Product

United States

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